Diphenoxylate hydrochloride

Descripción general

Descripción

Diphenoxylate Hydrochloride is a centrally active opioid drug of the phenylpiperidine series. It is primarily used as an antidiarrheal agent, often in combination with atropine to prevent abuse. At high doses, it acts similarly to morphine but has little to no analgesic activity .

Aplicaciones Científicas De Investigación

Diphenoxylate Hydrochloride has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.

Biology: The compound is studied for its effects on the gastrointestinal system and its potential interactions with other drugs.

Medicine: It is primarily used in the treatment of diarrhea and is studied for its pharmacokinetics and pharmacodynamics.

Industry: It is used in the formulation of antidiarrheal medications and is a subject of research for developing new drug delivery systems

Mecanismo De Acción

Diphenoxylate Hydrochloride acts by slowing intestinal contractions, allowing the body to consolidate intestinal contents and prolong transit time. This action is mediated through the activation of opioid receptors in the enteric nervous system, which inhibits the release of acetylcholine and decreases peristalsis. The presence of atropine in combination formulations helps prevent abuse and overdose .

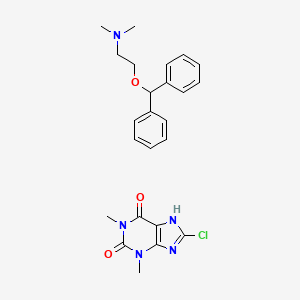

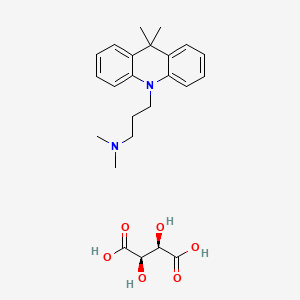

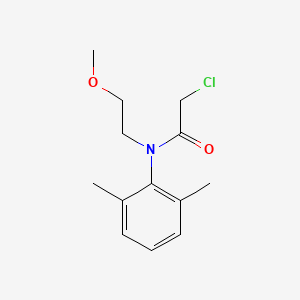

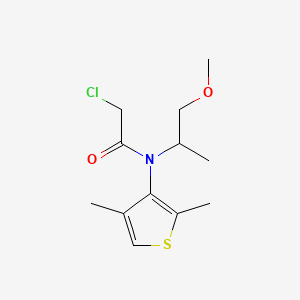

Similar Compounds:

Loperamide: Another opioid antidiarrheal agent with a similar mechanism of action but does not cross the blood-brain barrier.

Difenoxin: A metabolite of Diphenoxylate with similar properties and used similarly in combination with atropine.

Bezafibrate: Though not an opioid, it has structural similarities and is used in different therapeutic areas.

Uniqueness: this compound is unique in its combination with atropine, which significantly reduces the potential for abuse. Its ability to cross the blood-brain barrier, albeit weakly, distinguishes it from other antidiarrheal agents like Loperamide .

Safety and Hazards

Diphenoxylate hydrochloride is classified as having acute toxicity, both oral (Category 3, H301) and inhalation (Category 1, H330), and dermal (Category 2, H310). It may cause respiratory sensitization (Category 1, H334) and skin sensitization (Category 1, H317) . It is toxic if swallowed, fatal in contact with skin or if inhaled, and may cause an allergic skin reaction .

Direcciones Futuras

Diphenoxylate is used along with other treatments such as fluid and electrolyte replacement for the treatment of diarrhea . It should not be given to children younger than 2 years of age . It is mainly used in a short-term course only but is a possible therapeutic consideration for chronic diarrhea .

Análisis Bioquímico

Biochemical Properties

Diphenoxylate hydrochloride works by decreasing the activity of the bowel . It is rapidly and extensively metabolized in humans by ester hydrolysis to diphenoxylic acid (difenoxin), which is biologically active and the major metabolite in the blood .

Cellular Effects

This compound has a direct effect on the circular smooth muscle of the bowel, resulting in segmentation and prolongation of gastrointestinal transit time . This action slows intestinal contractions, allowing the body to consolidate intestinal contents and prolong transit time, thus allowing the intestines to draw moisture out of them at a normal or higher rate and therefore stop the formation of loose and liquid stools .

Molecular Mechanism

This compound acts by activating peripheral opioid receptors in the small intestine, thereby inhibiting peristalsis . This mechanism slows down intestinal contractions, allowing for increased contact of the intraluminal contents with the intestinal mucosa .

Temporal Effects in Laboratory Settings

This compound is rapidly metabolized to difenoxin, and it is eliminated mostly in feces but also in urine . The elimination half-life of diphenoxylic acid, the active metabolite, is approximately 12 to 14 hours .

Dosage Effects in Animal Models

In dogs, this compound is dosed at 0.05–0.1 mg/kg orally every 6–8 hours for diarrhea . For coughing, this compound is dosed at 0.2–0.4 mg/kg orally every 8–12 hours .

Metabolic Pathways

This compound is metabolized in humans by ester hydrolysis to diphenoxylic acid (difenoxin), which is biologically active and the major metabolite in the blood .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with opioid receptors in the small intestine to exert its effects .

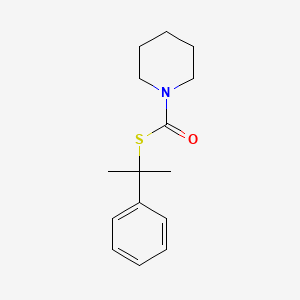

Métodos De Preparación

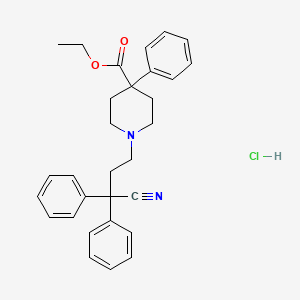

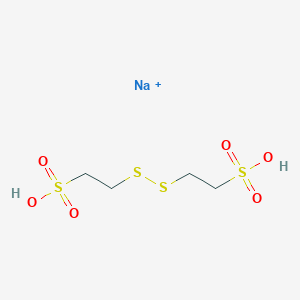

Synthetic Routes and Reaction Conditions: Diphenoxylate Hydrochloride is synthesized through a multi-step process involving the reaction of ethyl 4-phenylpiperidine-4-carboxylate with 3-cyano-3,3-diphenylpropyl bromide. The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The resulting product is then hydrolyzed and converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow processes helps in maintaining consistency and efficiency in production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to its corresponding amine derivatives under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions, especially at the cyano group, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Propiedades

IUPAC Name |

ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTAFWKOISOCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

915-30-0 (Parent) | |

| Record name | Diphenoxylate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047843 | |

| Record name | Diphenoxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3810-80-8 | |

| Record name | Diphenoxylate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoxylate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenoxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenoxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENOXYLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24OD7YW48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

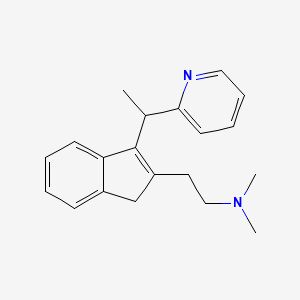

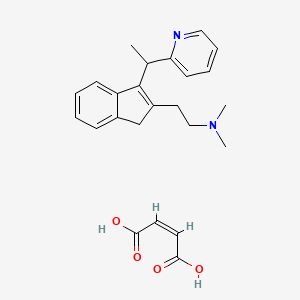

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)